molecular formula C9H9BrN2 B1372456 4-(Bromomethyl)-1-methyl-1H-indazole CAS No. 1092961-03-9

4-(Bromomethyl)-1-methyl-1H-indazole

Cat. No. B1372456
CAS RN: 1092961-03-9
M. Wt: 225.08 g/mol
InChI Key: VMSIVUQHLANBHP-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-methyl-1H-indazole, commonly referred to as BMMI, is a heterocyclic compound that has been used in a variety of scientific research applications. It is a synthetic compound that has been used as a model compound, as well as a tool in the development of new molecules and technologies.

Scientific Research Applications

Corrosion Inhibition

4-(Bromomethyl)-1-methyl-1H-indazole and related heterocyclic diazoles have been investigated as corrosion inhibitors for iron in acidic environments. Studies reveal that these compounds decrease corrosion current and increase charge-transfer resistance, contributing to enhanced protective properties against corrosion in metals like iron (Babić-Samardžija et al., 2005).

Antimicrobial Applications

Unsymmetrical dendrimers containing indazole and 4-(bromomethyl)-1-methyl-1H-indazole as surface units have shown significant antimicrobial activities against human pathogenic bacteria. These compounds, synthesized via O-alkylation and amide coupling reactions, demonstrate the potential of indazole derivatives in antimicrobial research (Jayanthi & Rajakumar, 2017).

Antibacterial Activity

Substituted-1-((1-tosyl/methylsulphonyl-1H-indol-2-yl)methyl)-1H-indazoles, derived from bromo-1H-indazoles, have been synthesized and exhibited notable antibacterial activity. These findings highlight the relevance of indazole derivatives in developing new antibacterial agents (Brahmeshwari et al., 2014).

Molecular Structure Studies

The molecular structure and properties of NH-indazoles, including fluorinated derivatives, have been extensively studied. Research in this area focuses on understanding the crystal structure, hydrogen bonding, and molecular interactions of indazoles, which is crucial for their application in various fields of chemistry (Teichert et al., 2007).

Future Directions

The future directions for research on “4-(Bromomethyl)-1-methyl-1H-indazole” could involve further exploration of its synthesis, properties, and potential applications .

properties

IUPAC Name

4-(bromomethyl)-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-12-9-4-2-3-7(5-10)8(9)6-11-12/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSIVUQHLANBHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC(=C2C=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676671
Record name 4-(Bromomethyl)-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1092961-03-9
Record name 4-(Bromomethyl)-1-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092961-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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